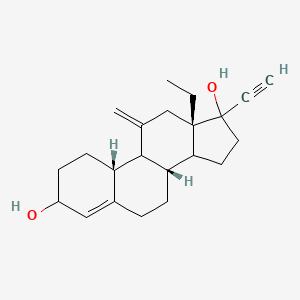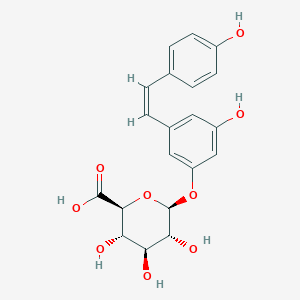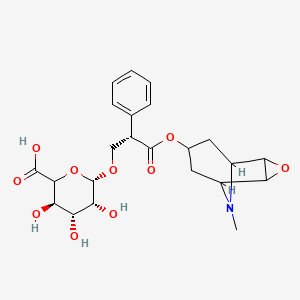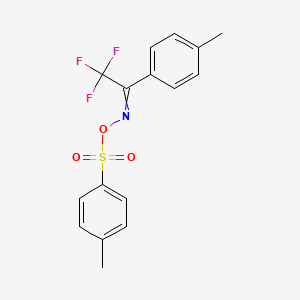
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime involves several steps. One common method includes the reaction of 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction is typically carried out in an organic solvent like dichloromethane or ethyl acetate . The product is then purified through recrystallization or chromatography.
Analyse Des Réactions Chimiques
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime ethers.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The tosyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and other chemical processes . Additionally, the trifluoromethyl group imparts unique electronic properties that can influence the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime include:
2,2,2-Trifluoro-1-phenylethanone: Lacks the tosyl and oxime groups, making it less versatile in certain reactions.
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone: Contains an additional trifluoromethyl group, which can further enhance its electronic properties.
The uniqueness of this compound lies in its combination of the trifluoromethyl, tosyl, and oxime groups, providing a versatile platform for various chemical transformations and applications .
Propriétés
IUPAC Name |
[[2,2,2-trifluoro-1-(4-methylphenyl)ethylidene]amino] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3S/c1-11-3-7-13(8-4-11)15(16(17,18)19)20-23-24(21,22)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAOMANCFBUXTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOS(=O)(=O)C2=CC=C(C=C2)C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
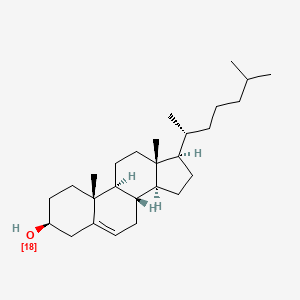


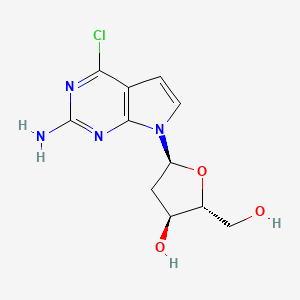
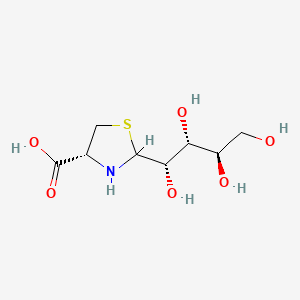
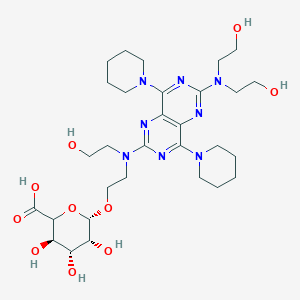
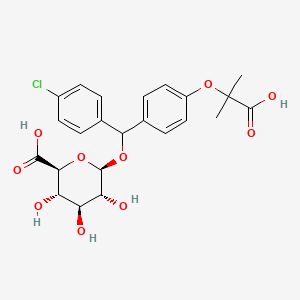

![(1R,2S,4S,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B1140782.png)
